

# An In-depth Technical Guide to the Biological Activity and Toxicity of Citreoviridin

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## Compound of Interest

Compound Name: Citreoviridin-13C23

Cat. No.: B15134970

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## Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, including *Penicillium citreonigrum*, *Aspergillus terreus*, and *Eupenicillium ochrosalmoneum*.<sup>[1]</sup> It is a potent inhibitor of mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production. This inhibition is the primary mechanism behind its significant biological activity and toxicity. This guide provides a comprehensive overview of the known biological effects and toxicological profile of Citreoviridin.

It is important to note that "**Citreoviridin-13C23**" refers to an isotopically labeled form of Citreoviridin, where all 23 carbon atoms are the carbon-13 isotope.<sup>[2]</sup> This labeling is a common practice in research for tracing the molecule in metabolic and pharmacokinetic studies. The biological activity and toxicity of **Citreoviridin-13C23** are expected to be identical to that of the unlabeled compound. Therefore, the information presented in this guide is applicable to both forms.

## Biological Activity and Mechanism of Action

The primary biological activity of Citreoviridin stems from its potent and specific inhibition of mitochondrial F1F0-ATP synthase. It binds to the  $\beta$ -subunit of the F1 particle, disrupting the enzyme's catalytic cycle and halting the synthesis of ATP. This disruption of cellular energy

production leads to a cascade of downstream effects, ultimately resulting in the observed toxicity.

## Toxicity Profile

Citreoviridin exhibits a range of toxic effects, primarily targeting the central nervous system and the cardiovascular system. Its toxicity has been associated with human diseases such as acute cardiac beriberi and Keshan disease, a congestive cardiomyopathy.<sup>[3]</sup>

## Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Citreoviridin.

Table 1: Acute Toxicity of Citreoviridin in Animal Models

Species	Route of Administration	LD50 (mg/kg)	Reference
Mouse	Subcutaneous	3.6 - 11.8	<sup>[4]</sup>
Mouse	Intraperitoneal	7.5	<sup>[4]</sup>

Table 2: In Vitro Cytotoxicity of Citreoviridin

Cell Line	Assay	Endpoint	IC50	Reference
H9c2 (rat cardiomyocytes)	Not specified	Apoptosis	Not specified	
HepG2 (human liver cancer)	Not specified	Triglyceride accumulation	Not specified	

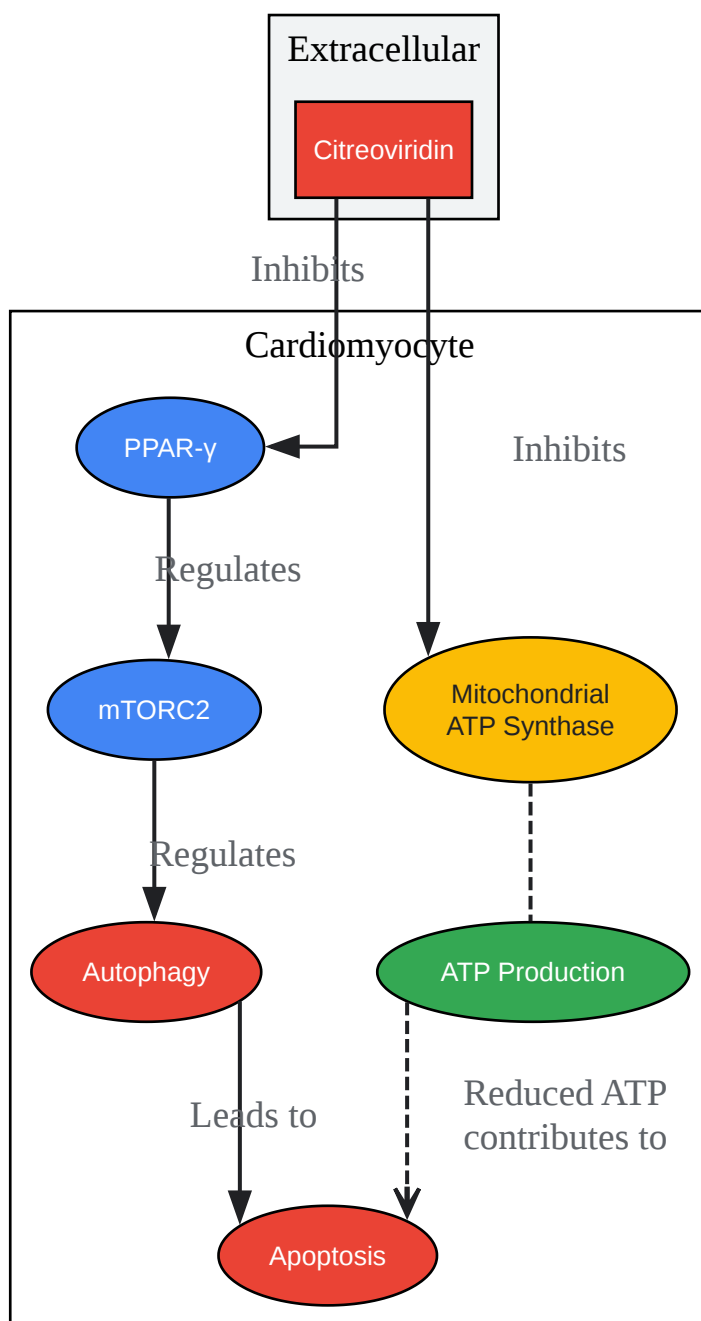
Note: Specific IC50 values for Citreoviridin in various cancer cell lines are not readily available in the reviewed literature. The provided information indicates cytotoxic effects, but quantitative data is limited.

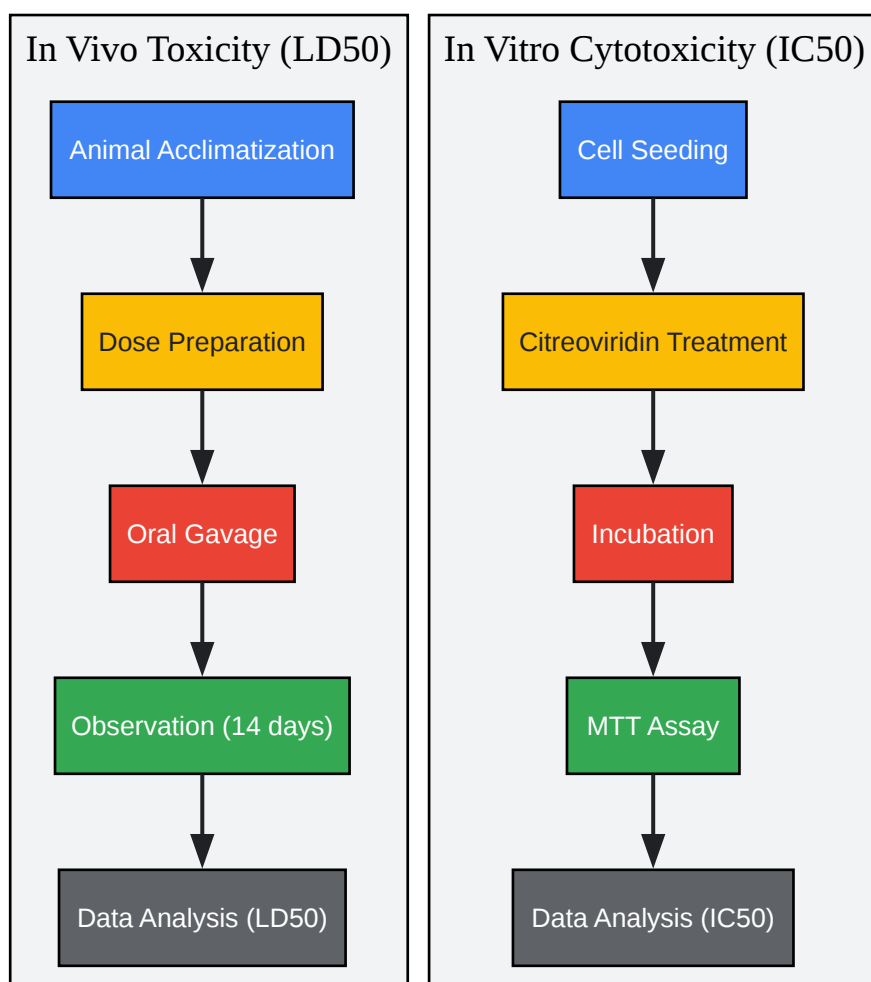
## Signaling Pathways Affected by Citreoviridin

Recent research has elucidated the involvement of specific signaling pathways in Citreoviridin-induced cardiotoxicity. A key pathway identified is the PPAR- $\gamma$ -mTORC2 signaling axis.

Citreoviridin has been shown to inhibit the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR- $\gamma$ ). This inhibition, in turn, affects the mechanistic target of rapamycin complex 2 (mTORC2), leading to downstream effects on autophagy and apoptosis in cardiomyocytes.

## Signaling Pathway Diagram





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